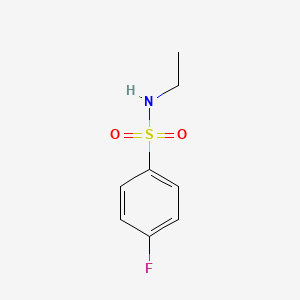

N-Ethyl-4-fluorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDXCBMXYOHWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340573 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-48-2 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Sulfonamides

An In-depth Technical Guide to the Chemical Properties and Applications of N-Ethyl-4-fluorobenzenesulfonamide

This guide provides an in-depth exploration of this compound, a fluorinated sulfonamide derivative of increasing interest in medicinal chemistry and synthetic applications. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and handling, offering field-proven insights for researchers, scientists, and drug development professionals.

The sulfonamide functional group is a cornerstone of modern pharmacology, famously integral to the sulfa class of antibiotics. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, receptor binding affinity, and membrane permeability. This compound merges these two key motifs, making it a valuable building block for creating novel chemical entities. Its structure is closely related to compounds used in the development of potent inhibitors for therapeutic targets and as versatile intermediates in complex organic syntheses[1].

Physicochemical and Structural Characteristics

This compound is a solid at room temperature. Its core structure consists of a 4-fluorophenyl ring attached to a sulfonamide group, which is further substituted with an ethyl group on the nitrogen atom.

Data Summary: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 383-48-2 | [2][3] |

| Molecular Formula | C₈H₁₀FNO₂S | [2][3] |

| Molecular Weight | 203.23 g/mol | [2][3] |

| Purity | Typically ≥98% | [2][3] |

| InChI Key | OUDXCBMXYOHWOB-UHFFFAOYSA-N | [2] |

Structural Diagram

Caption: 2D Structure of this compound.

Synthesis Protocol: Amidation of 4-Fluorobenzenesulfonyl Chloride

The most direct and reliable method for synthesizing this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and ethylamine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Causality in Experimental Design

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive 4-fluorobenzenesulfonyl chloride starting material into the corresponding sulfonic acid, which would reduce the yield[4].

-

Anhydrous Solvents: The use of anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is critical for the same reason—to avoid competitive hydrolysis[4].

-

Non-Nucleophilic Base: A tertiary amine such as triethylamine (TEA) is added to the reaction. Its purpose is not to act as a catalyst, but as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the ethylamine reactant and rendering it non-nucleophilic[4].

-

Temperature Control: The initial addition is performed at 0 °C to moderate the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion[4].

Detailed Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess amines), saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to N-Ethyl-4-fluorobenzenesulfonamide (CAS 383-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating N-Ethyl-4-fluorobenzenesulfonamide in Modern Chemistry

This compound, with the CAS number 383-48-2, represents a fascinating molecular scaffold at the intersection of medicinal chemistry and synthetic methodology. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, renowned for its diverse biological activities, including antibacterial and diuretic properties.[1][2][3] The introduction of a fluorine atom on the phenyl ring is a strategic modification frequently employed in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] This guide provides a comprehensive technical overview of this compound, from its rational synthesis to its potential applications, underpinned by the chemical principles that govern its reactivity and function. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will leverage established knowledge of analogous structures to provide robust, field-proven insights.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its physical and chemical properties. These parameters dictate its behavior in both reactive and biological systems.

Predicted Physicochemical Data

Due to a lack of specific experimental data for this compound, the following table presents predicted values based on its structure and data from analogous compounds such as N-Ethyl-4-methylbenzenesulfonamide and N-Ethyl benzenesulfonamide.[6][7] These estimations are valuable for designing experimental conditions, including solvent selection and purification strategies.

| Property | Predicted Value/Range | Rationale for Estimation |

| Molecular Formula | C₈H₁₀FNO₂S | Based on the known structure |

| Molecular Weight | 203.23 g/mol | Calculated from the molecular formula |

| Melting Point (°C) | 60 - 75 | Based on the melting point of N-Ethyl-4-methylbenzenesulfonamide (62-65 °C) and the influence of the electronegative fluorine atom.[7] |

| Boiling Point (°C) | > 300 | Aromatic sulfonamides generally have high boiling points. For comparison, N-Ethyl benzenesulfonamide has a boiling point of 297.9 °C at 760 mmHg.[6] |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMF); sparingly soluble in non-polar solvents; likely insoluble in water. | The sulfonamide group imparts some polarity, while the aromatic ring and ethyl group contribute to lipophilicity. |

| LogP | ~1.5 - 2.5 | Estimated based on the LogP of similar sulfonamides, indicating moderate lipophilicity. |

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][8][9] This approach, often referred to as the Hinsberg reaction, is highly efficient for forming the sulfonamide bond.[10]

Reaction Workflow: Synthesis of this compound

The synthesis of this compound proceeds via the nucleophilic attack of ethylamine on 4-fluorobenzenesulfonyl chloride.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a robust, general procedure that can be optimized for scale and specific laboratory conditions.

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-fluorobenzenesulfonyl chloride (1.0 equivalent) and a suitable anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran. The flask is cooled in an ice bath to 0 °C.

-

Amine Addition: A solution of ethylamine (1.1 to 1.5 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.1 to 1.5 equivalents) in the same anhydrous solvent is prepared. This solution is added dropwise to the stirred solution of the sulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine.[11]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess amine and base), water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[12] If the product is an oil, purification can be achieved by column chromatography on silica gel.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the sulfonamide functional group and the fluorinated aromatic ring.

-

Sulfonamide Moiety: The hydrogen atom on the nitrogen is weakly acidic and can be deprotonated by a strong base. This allows for further functionalization at the nitrogen center.

-

Aromatic Ring: The fluorine atom and the sulfonyl group are electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions. However, this typically requires harsh reaction conditions.[13]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.

-

Medicinal Chemistry Scaffold: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic activities. The sulfonamide group is a known pharmacophore in various drug classes.[3][14]

-

Agrochemical Research: Fluorinated sulfonamides have been investigated for their use as herbicides and pesticides, suggesting a potential application in this field.[4][15]

-

Material Science: The properties of the fluorinated aromatic ring could be exploited in the development of novel polymers or functional materials.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of modern analytical techniques.[16][17]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the aromatic protons (two doublets of doublets due to fluorine coupling), and a singlet for the N-H proton. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six carbons of the aromatic ring, with characteristic splitting patterns for the carbons coupled to fluorine. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching (around 1350 and 1160 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-F stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, indicating the purity of the compound. |

Workflow for Analytical Characterization

Caption: Analytical workflow for compound confirmation.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following guidelines are based on the known hazards of the reactants and the general class of sulfonamide compounds.

-

Reactants: 4-Fluorobenzenesulfonyl chloride is corrosive and reacts with water.[18] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethylamine is a flammable and corrosive liquid.

-

Product: this compound is expected to be a stable solid. However, as with all new chemical entities, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

General Precautions: Always work in a well-ventilated area.[19] In case of accidental exposure, consult the material safety data sheet (MSDS) for the reactants and related compounds.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its straightforward synthesis and the desirable properties imparted by the fluorinated sulfonamide motif make it an attractive building block for the development of new pharmaceuticals, agrochemicals, and materials. Further research into its specific biological activities and physical properties is warranted and will undoubtedly open new avenues for its application. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this promising compound.

References

- Aziz-ur-Rehman, Siddiqa, A., Abbasi, M. A., Hassan, M., Ashraf, M., & Ahmad, I. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.

- Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.

- Bandeira, M., & Afonso, C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.

- Journal of Synthetic Chemistry. (n.d.).

- Huestis, W. H., & Raftery, M. A. (1972). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. PubMed.

- Hogan, A. M., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.

- International Journal of Frontiers in Chemistry and Pharmacy Research. (n.d.).

- Wikipedia. (n.d.). Hinsberg reaction.

- Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.

- ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.

- Food Safety and Inspection Service. (2009).

- Horwitz, W. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of...

- Sigma-Aldrich. (2024, September 7).

- ResearchGate. (2025). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- YMER. (2024).

- Benchchem. (n.d.). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.

- Chemsrc. (n.d.). N-Ethyl benzenesulfonamide | CAS#:5339-67-3.

- OUCI. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- ResearchGate. (2003).

- Fisher Scientific. (2023, September 5).

- NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook.

- ResearchGate. (2025). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities | Request PDF.

- MDPI. (n.d.).

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- PubChem. (n.d.). N-[2-(benzyloxy)ethyl]benzenesulfonamide.

- SIELC Technologies. (2018, February 16). N-Ethyl-2-methylbenzenesulfonamide.

- PubChem. (n.d.). Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-.

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Ethyl benzenesulfonamide | CAS#:5339-67-3 | Chemsrc [chemsrc.com]

- 7. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 8. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]

- 16. academic.oup.com [academic.oup.com]

- 17. ymerdigital.com [ymerdigital.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

physical and chemical properties of N-Ethyl-4-fluorobenzenesulfonamide

An In-depth Technical Guide to N-Ethyl-4-fluorobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physical characteristics, spectroscopic data, and chemical reactivity. Furthermore, it offers detailed, field-proven experimental protocols for key characterization techniques and discusses safety and handling considerations. The synthesis of technical data with practical insights aims to equip the reader with a thorough understanding of this fluorinated sulfonamide derivative and its potential applications in synthetic and medicinal chemistry.

Introduction

This compound belongs to the sulfonamide class of organic compounds, which are notable for their presence in a wide array of biologically active molecules, including antibacterial and antiviral agents. The incorporation of a fluorine atom on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents and agrochemicals. This guide serves as a detailed resource, consolidating critical data and methodologies to facilitate its effective use in a research and development setting.

Chemical Identity and Physical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties are crucial for its handling, purification, and application in various chemical transformations.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 402-48-2 | [1] |

| Molecular Formula | C₈H₁₀FNO₂S | - |

| Molecular Weight | 203.23 g/mol | - |

| Appearance | White to off-white solid | [2] |

| Melting Point | 61-62 °C | [3] |

| Solubility | Soluble in polar organic solvents | [2] |

Note: The molecular weight and formula are calculated based on its chemical structure.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Two sets of doublets in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho and meta to the fluorine atom will exhibit coupling to the fluorine nucleus.

-

Ethyl Group Protons: A quartet (approx. 3.0-3.5 ppm) corresponding to the methylene (-CH₂) group coupled to the methyl protons, and a triplet (approx. 1.0-1.5 ppm) for the methyl (-CH₃) group coupled to the methylene protons.

-

NH Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent.

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: Four distinct signals in the aromatic region (approx. 115-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon and one for the methyl carbon.

Expected ¹⁹F NMR Spectral Data:

-

A single resonance, the chemical shift of which is characteristic of an aryl fluoride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2980-2850 |

| S=O Stretch (Asymmetric) | ~1350-1300 |

| S=O Stretch (Symmetric) | ~1170-1150 |

| C-F Stretch | ~1250-1000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 203.

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by the sulfonamide functional group and the fluorinated aromatic ring.

-

Stability: The compound is generally stable under normal laboratory conditions. However, it should be protected from strong oxidizing agents and extreme heat.[5][6]

-

Reactivity: The sulfonamide nitrogen can be deprotonated by a strong base to form an anion, which can then participate in various nucleophilic reactions. The aromatic ring can undergo electrophilic substitution reactions, with the fluorine and sulfonamide groups directing the position of substitution.

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound and similar organic solids.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid organic compound as an indicator of purity.[7] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Sample of this compound

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered compound on a clean, dry surface.[7] Gently tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.[7][8]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

-

Initial Determination (Rapid Scan): Heat the apparatus rapidly to get an approximate melting point. This helps to save time in subsequent, more accurate measurements.

-

Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[10]

-

Repeat: For accuracy, repeat the slow scan at least once to ensure consistent results.

Workflow for Melting Point Determination:

Caption: Standard workflow for preparing a small molecule sample for NMR analysis.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [5]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. [5]* Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its structural motifs are found in various compounds of interest:

-

Medicinal Chemistry: Sulfonamides are a well-established class of pharmacophores. The presence of the fluoro- and ethyl- groups allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetics in drug candidates. [12][13]* Agrochemicals: Similar sulfonamide structures are utilized in the development of herbicides and pesticides.

-

Material Science: Fluorinated organic compounds can possess unique properties that are of interest in the development of advanced materials.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, along with practical experimental protocols for its analysis. A thorough understanding of these properties is essential for its safe and effective utilization in the synthesis of novel molecules with potential applications in a variety of scientific fields.

References

- Organic Laboratory Techniques 4.1 Melting Point. (n.d.).

- Experiment (1) determination of melting points. (2021).

- Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.).

- Determination of Melting Point. (n.d.). Clarion University.

- Experiment 1 - Melting Points. (n.d.).

- Standard Operating Procedure for NMR Experiments. (2023).

- N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc. (2025).

- Safety Data Sheet. (n.d.).

- Safety Data Sheet. (2011). Fisher Scientific.

- N-ethyl perfluorobutanesulfonamide. (n.d.). PubChem.

- NMR Sample Preparation. (n.d.). Iowa State University.

- NMR Sample Preparation. (n.d.).

- Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (2017).

- N-Ethyl 4-fluorobenzenesulfonamide. (n.d.). ChemicalBook.

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

- N-ETHYL-4-FLUORO-N-PHENYLBENZENESULFONAMIDE. (n.d.). Sigma-Aldrich.

- N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4 | Chemsrc. (2025).

- N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide (NEtFOSE). (n.d.).

- NMR Sample Preparation. (n.d.). Western University.

- N,N-Diethyl-4-fluorobenzenesulfonamide Research Chemical. (n.d.). Benchchem.

- N-Ethyl-4-methylbenzenesulfonamide. (n.d.). CymitQuimica.

- Ethyl 4-fluorobenzenesulfinate. (n.d.). PubChem.

- N-ethyl Perfluorooctanesulfonamidoethanol. (n.d.). Cayman Chemical.

-

Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- N-Fluorobenzenesulfonimide. (n.d.). Sigma-Aldrich.

- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide deriv

- Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. (2025). PubMed Central.

- Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. (2022).

- Zapiski Rossiiskogo mineralogicheskogo obshchestva. (2020).

- N,N-Diethyl-4-fluorobenzenesulfonamide. (n.d.). BLD Pharm.

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (n.d.).

- The role of N-fluorobisbenzenesulfonamide in chemical synthesis. (2022). ChemicalBook.

-

N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors. (2022). PubMed.

- NMR, mass spectroscopy, IR - finding compound structure? (2019).

- N-Ethyl-4-fluorophenethylamine. (n.d.). SpectraBase.

Sources

- 1. Записки Российского минералогического общества. T. 149, Номер 3, 2020 [sciencejournals.ru]

- 2. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc [chemsrc.com]

- 6. N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4 | Chemsrc [chemsrc.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pennwest.edu [pennwest.edu]

- 11. fishersci.com [fishersci.com]

- 12. N,N-Diethyl-4-fluorobenzenesulfonamide Research Chemical [benchchem.com]

- 13. Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethyl-4-fluorobenzenesulfonamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Ethyl-4-fluorobenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential biological significance, grounded in established scientific principles.

Core Molecular Attributes

This compound is an organic compound featuring a sulfonamide functional group linked to a 4-fluorophenyl ring and an ethyl substituent on the nitrogen atom.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO₂S | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| CAS Number | 383-48-2 | [1] |

| Canonical SMILES | CCN S(=O)(=O)c1ccc(F)cc1 | |

| InChI Key | InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | [1] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a 4-fluorophenyl group and an ethylamino group. The presence of the electron-withdrawing fluorine atom and the sulfonyl group influences the electronic properties of the aromatic ring.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through the nucleophilic substitution reaction of 4-fluorobenzenesulfonyl chloride with ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A non-nucleophilic base is typically used to quench the HCl byproduct.

Caption: Reaction scheme for the synthesis.

Experimental Workflow

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Ethylamine (2M solution in THF or as a gas)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) to the stirred solution.

-

Add ethylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets of doublets (or two triplets, depending on the coupling constants) in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Group (CH₂): A quartet (δ 3.0-3.5 ppm) due to coupling with the adjacent methyl protons.

-

Ethyl Group (CH₃): A triplet (δ 1.0-1.5 ppm) due to coupling with the adjacent methylene protons.

-

NH Proton: A broad singlet or triplet (depending on coupling with the adjacent CH₂ group) that may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large ¹JCF coupling constant.

-

Ethyl Group (CH₂): A signal around δ 35-45 ppm.

-

Ethyl Group (CH₃): A signal around δ 14-16 ppm.

FT-IR Spectroscopy

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

-

S=O Asymmetric and Symmetric Stretch: Strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Biological Activity and Potential Applications

Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antimicrobial agents. The mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

While specific studies on the biological activity of this compound are not extensively reported in the public domain, related N-substituted benzenesulfonamide derivatives have been investigated for various therapeutic applications:

-

Antimicrobial Activity: Many sulfonamide derivatives exhibit antibacterial and antifungal properties.[2][3]

-

Antiproliferative Activity: Certain N-phenyl ureidobenzenesulfonate and sulfonamide derivatives have demonstrated antiproliferative activity against various cancer cell lines, inducing DNA double-strand breaks and blocking cell cycle progression.[4]

The structural features of this compound, particularly the fluorinated phenyl ring, make it an interesting candidate for further investigation in drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek medical attention.

-

References

- Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.

-

The reaction of benzenesulphonyl chloride with ethylamine yields. Allen. (URL: [Link])

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3384. (URL: [Link])

-

Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. (URL: [Link])

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(17), 7583-7597. (URL: [Link])

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-Ethyl-4-fluorobenzenesulfonamide Derivatives

Foreword: The Evolving Landscape of Sulfonamide-Based Therapeutics

The sulfonamide moiety, a cornerstone in medicinal chemistry, has a storied history of therapeutic success, from the advent of antibacterial sulfa drugs to modern anticancer agents and enzyme inhibitors. Within this broad and versatile class of compounds, N-Ethyl-4-fluorobenzenesulfonamide derivatives have emerged as a focal point for contemporary drug discovery efforts. The strategic incorporation of a fluorine atom on the phenyl ring and an ethyl group on the sulfonamide nitrogen offers a unique combination of physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this promising class of molecules, tailored for researchers, scientists, and drug development professionals. Our narrative is grounded in the principles of scientific integrity, offering not just protocols, but the strategic rationale behind experimental design, fostering a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these derivatives.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a convergent strategy, allowing for the facile introduction of diverse functionalities. The core scaffold is generally constructed via the reaction of 4-fluorobenzenesulfonyl chloride with ethylamine, a robust and high-yielding nucleophilic substitution reaction.

A generalized synthetic scheme is presented below:

Further derivatization often involves modification of the ethylamino group or the aromatic ring, allowing for the exploration of a wide chemical space. For instance, Schiff base derivatives can be synthesized by condensing 4-fluorobenzenesulfonamide with various substituted aromatic aldehydes, which can then be N-ethylated.[1] This modularity is a key advantage in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Detailed Synthetic Protocol: A Representative Example

The following protocol outlines a typical procedure for the synthesis of a Schiff base derivative of 4-fluorobenzenesulfonamide, which can be subsequently N-ethylated.

Step 1: Synthesis of (E)-N-(substituted-benzylidene)-4-fluorobenzenesulfonamide [1]

-

To a 0.1 M solution of 4-fluorobenzenesulfonamide in ethanol, add a 0.1 M solution of the desired substituted aromatic benzaldehyde.

-

Heat the reaction mixture under reflux for 5-6 hours at 70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Purify the crude product by recrystallization from ethanol.

-

Characterize the final product using IR, 1H NMR, and 13C NMR spectroscopy.

Step 2: N-Ethylation

-

Dissolve the synthesized Schiff base in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydride (NaH), to deprotonate the sulfonamide nitrogen.

-

Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product using column chromatography.

Anticancer Activity: Targeting Malignant Proliferation

A significant body of research has focused on the anticancer potential of sulfonamide derivatives. The introduction of the this compound scaffold has been shown to yield compounds with potent cytotoxic effects against various cancer cell lines.[2][3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a highly regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that fluorinated benzenesulfonamide derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4]

Evidence for apoptosis induction is often gathered through the observation of key cellular events, including chromatin condensation, loss of mitochondrial membrane potential, and the activation of caspases, a family of proteases central to the apoptotic cascade.[2] Specifically, the cleavage and subsequent activation of caspase-9, caspase-7, and PARP (Poly (ADP-ribose) polymerase) are hallmark indicators of the intrinsic apoptotic pathway being triggered by these compounds.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well microplates

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

ELISA plate reader

Procedure: [5]

-

Cell Seeding: Culture cancer cells in RPMI-1640 medium. Once confluent, trypsinize the cells and adjust the cell density to 1 × 105 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare logarithmic serial dilutions of the this compound derivatives (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in the culture medium. After the 24-hour incubation, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a further 72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 540 nm using an ELISA plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pentafluorobenzenesulfonamide | A549, HepG2, HuCCA-1, MOLT-3 | Micromolar range | [2] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 | 52 - 80 | [3] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 | ~100 | [3] |

| Sulfonamide derivatives | MDA-MB-468 | < 30 | [5] |

| Sulfonamide derivatives | MCF-7 | < 128 | [5] |

| Sulfonamide derivatives | HeLa | < 360 | [5] |

Table 1: Representative anticancer activity (IC50 values) of fluorinated benzenesulfonamide and related derivatives against various cancer cell lines.

Antimicrobial Activity: Combating Pathogenic Microbes

The foundational role of sulfonamides as antimicrobial agents continues to inspire the development of new derivatives with enhanced efficacy and a broader spectrum of activity. This compound derivatives have demonstrated notable antibacterial and antifungal properties.[1]

Structure-Activity Relationship in Antimicrobial Derivatives

Studies on Schiff base derivatives of 4-fluorobenzenesulfonamide have provided valuable insights into their SAR. The nature and position of substituents on the aromatic aldehyde portion of the molecule significantly influence the antimicrobial potency. For instance, the presence of electron-withdrawing groups, such as halogens (chloro and bromo), on the phenyl ring has been shown to enhance antibacterial and antifungal activity.[1]

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[1]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile paper disks

-

This compound derivatives

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Miconazole) drugs

-

Sterile swabs

-

Incubator

Procedure: [1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of the agar plate to create a confluent lawn of growth.

-

Disk Application: Prepare sterile paper disks impregnated with a known concentration of the this compound derivative (e.g., 250 µg/mL). Aseptically place the disks onto the surface of the inoculated agar plate. Also, place disks with the standard antimicrobial drug and a solvent control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: Compare the zone diameters of the test compounds with those of the standard drugs to assess their relative antimicrobial activity.

| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |

| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | E. coli, P. aeruginosa, S. aureus | Potent activity | C. albicans, A. niger | Good activity | [1] |

| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | E. coli, P. aeruginosa, S. aureus | Potent activity | C. albicans, A. niger | Good activity | [1] |

Table 2: Representative antimicrobial activity of (E)-N-(substituted-benzylidene)-4-fluorobenzenesulfonamides.

Enzyme Inhibition: Modulating Key Biological Processes

This compound derivatives have been investigated as inhibitors of several clinically relevant enzymes, including carbonic anhydrases, acetylcholinesterase, and urease.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors. Fluorinated benzenesulfonamides have shown potent, often nanomolar, inhibition of various CA isoforms.[6]

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. Some N-substituted benzenesulfonamide derivatives have demonstrated significant AChE inhibitory activity.[7]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Urease inhibitors are being explored as potential treatments for infections caused by these bacteria. Certain sulfonamide derivatives have shown promising urease inhibitory activity.[8][9]

Experimental Protocol: A General Enzyme Inhibition Assay

The following is a generalized protocol for a colorimetric enzyme inhibition assay, which can be adapted for CA, AChE, or urease with appropriate substrates and detection reagents.

Procedure (adapted for AChE inhibition using Ellman's method): [7]

-

Reagent Preparation: Prepare a stock solution of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the this compound derivative to the respective wells.

-

Enzyme Addition: Add the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

| Derivative Class | Enzyme | Activity (IC50/Ki) | Reference |

| N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide | Acetylcholinesterase (AChE) | 4.3 - 6.2 µM (IC50) | [7] |

| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Carbonic Anhydrase (CA) | Nanomolar range (Kd) | [6] |

| Phenylurea-pyridinium hybrids | Urease | 4.08 - 6.20 µM (IC50) | [8] |

Table 3: Representative enzyme inhibitory activities of various sulfonamide derivatives.

Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make these compounds highly attractive for medicinal chemistry campaigns. Future research should focus on:

-

Elucidating detailed mechanisms of action: While apoptosis induction is a known mechanism for anticancer activity, further studies are needed to identify the specific upstream and downstream signaling targets of these derivatives.

-

Optimizing selectivity: For enzyme inhibitors, achieving high selectivity for the target isoform over off-target enzymes is crucial to minimize side effects. Structure-based drug design and combinatorial chemistry approaches will be instrumental in this regard.

-

In vivo studies: Promising in vitro candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

IC50 value synthesized compounds for urease inhibition and antioxidant activity. (n.d.). ResearchGate. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2011). PMC. [Link]

-

Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (2017). World News of Natural Sciences. [Link]

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2017). PMC. [Link]

-

K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. [Link]

-

Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (2017). PMC. [Link]

-

IC50 values for the inhibition of acetylcholinesterase for compounds 1–5 and galantamine... (n.d.). ResearchGate. [Link]

-

4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. (2013). PubMed. [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2019). MDPI. [Link]

-

IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. (n.d.). ResearchGate. [Link]

-

IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. (n.d.). ResearchGate. [Link]

-

IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. (n.d.). ResearchGate. [Link]

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. [Link]

-

Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (1990). PubMed. [Link]

-

Recent Efforts in the Discovery of Urease Inhibitor Identifications. (2022). ResearchGate. [Link]

-

Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. (2024). PMC. [Link]

-

Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2022). MDPI. [Link]

-

Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). PMC. [Link]

-

Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. (2021). PubMed. [Link]

-

Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. (2021). PubMed. [Link]

-

Graphical representation of calculated IC50 value for the compounds... (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). PMC. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

-

Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. (2014). PMC. [Link]

-

(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013). ResearchGate. [Link]

-

Induction of apoptotic cell death by synthetic naringenin derivatives in human lung epithelial carcinoma A549 cells. (2007). PubMed. [Link]

-

Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. (1998). PubMed. [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). MDPI. [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Postulated Mechanism of Action of N-Ethyl-4-fluorobenzenesulfonamide

Preamble: A Note on Scientific Postulation

The following technical guide addresses the mechanism of action of N-Ethyl-4-fluorobenzenesulfonamide. It is imperative for the reader to understand that, as of the date of this publication, dedicated, in-depth mechanistic studies on this specific molecule are not prevalent in the public scientific literature. Therefore, this document presents a scientifically reasoned postulation of its mechanism of action. This hypothesis is constructed by synthesizing the known biological activities of its core chemical scaffold, 4-fluorobenzenesulfonamide (FBSA), and considering the influence of N-alkylation on the pharmacodynamics and pharmacokinetics of sulfonamide-based agents. This guide is intended for researchers, scientists, and drug development professionals who are adept at interpreting such scientific extrapolations.

Introduction to this compound and the Sulfonamide Class

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. This chemical moiety is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, diuretic, antiepileptic, and anticancer effects. The parent compound, 4-fluorobenzenesulfonamide (FBSA), is a versatile building block in the synthesis of various biologically active molecules.[1][2] The addition of an ethyl group to the nitrogen atom of the sulfonamide functional group in FBSA yields this compound, a modification expected to influence its physicochemical properties and, consequently, its biological activity.

Postulated Core Mechanism of Action: Insights from 4-Fluorobenzenesulfonamide (FBSA)

The biological activities of FBSA provide a foundational framework for postulating the mechanism of action of its N-ethylated derivative. Key activities of FBSA include carbonic anhydrase inhibition and modulation of pain pathways.

Carbonic Anhydrase Inhibition

A significant body of research points to the role of sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. FBSA has been reported to have a carbonic anhydrase inhibitory effect.[3] This inhibition is a plausible contributor to some of its observed pharmacological effects.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the CA inhibitory activity of a compound is a stopped-flow spectrophotometric assay.

-

Enzyme Preparation: Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII) are used. The enzyme concentration is typically in the nanomolar range.

-

Assay Buffer: A pH-buffered solution (e.g., Tris-HCl) is used.

-

Substrate: Carbon dioxide (CO2) is used as the substrate. A saturated CO2 solution is prepared by bubbling CO2 gas into chilled, distilled water.

-

Indicator: A pH indicator dye (e.g., p-nitrophenol) is included in the assay buffer to monitor the pH change resulting from the enzymatic reaction.

-

Procedure: a. The enzyme solution is mixed with the inhibitor (this compound) at various concentrations and incubated for a specific period. b. The enzyme-inhibitor mixture is then rapidly mixed with the CO2 substrate solution in a stopped-flow instrument. c. The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

-

Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of Pain and Neuropathic Pain Pathways

Studies on FBSA have demonstrated significant analgesic and antiallodynic effects in murine models of pain.[3] The proposed mechanisms involve the serotonergic and opioidergic pathways.

-

Serotonergic Pathway Involvement: The analgesic effects of FBSA have been shown to be reversed by the 5-HT3 antagonist ondansetron, suggesting an interaction with the serotonergic system.[3]

-

Opioidergic Pathway Involvement: The µ-receptor antagonist naloxone has also been shown to reverse the thermal analgesia induced by FBSA, indicating a potential role for the opioidergic system.[3]

Diagram: Postulated Involvement of this compound in Pain Pathways

Caption: Postulated modulation of pain pathways by this compound.

The Influence of N-Alkylation on Biological Activity

The introduction of an ethyl group onto the sulfonamide nitrogen is a critical modification that differentiates this compound from FBSA. This structural change can significantly alter the molecule's properties:

-

Lipophilicity: The addition of an ethyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, including the blood-brain barrier, potentially leading to improved central nervous system penetration and efficacy for neurological targets.

-

Receptor Binding: The N-ethyl group can influence how the molecule interacts with its biological targets. It may introduce steric hindrance that prevents binding to certain receptors while creating favorable interactions with others.

-

Metabolic Stability: N-alkylation can affect the metabolic stability of the sulfonamide. The ethyl group may alter the molecule's susceptibility to enzymatic degradation, potentially prolonging its half-life in the body.

Other Potential Mechanisms of Action of the Sulfonamide Scaffold

The broader family of sulfonamide derivatives exhibits a wide range of biological activities, which could also be relevant to this compound.

Antimicrobial Activity

While not explicitly documented for this compound, the sulfonamide core is the basis for sulfa drugs, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in microorganisms. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for microbial growth.

Diagram: General Antimicrobial Mechanism of Sulfonamides

Caption: Competitive inhibition of DHPS by sulfonamides.

Anticancer Activity

Several sulfonamide derivatives have demonstrated anticancer properties through various mechanisms:

-

PI3K/mTOR Inhibition: Some phenylsulfonylurea derivatives have been designed as dual inhibitors of PI3K/mTOR, key regulators of cell growth and proliferation.[4]

-

BRD4 Inhibition: N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been developed as potent BRD4 inhibitors for acute myeloid leukemia.[5] BRD4 is an epigenetic reader that regulates the transcription of key oncogenes like c-Myc.

Summary of Postulated Mechanisms and Future Directions

The mechanism of action of this compound is likely multifaceted, stemming from the inherent properties of the 4-fluorobenzenesulfonamide scaffold and the modulatory effects of the N-ethyl group.

| Postulated Mechanism | Core Evidence from Analogs | Potential Influence of N-Ethyl Group |

| Carbonic Anhydrase Inhibition | FBSA exhibits CA inhibitory activity.[3] | May alter binding affinity and selectivity for different CA isoenzymes. |

| Analgesia/Neuropathic Pain Modulation | FBSA shows analgesic and antiallodynic effects via serotonergic and opioidergic pathways.[3] | Increased lipophilicity could enhance CNS penetration and potency. |

| Antimicrobial Activity | The sulfonamide class is known to inhibit microbial folic acid synthesis. | The N-ethyl group may affect DHPS binding and antibacterial spectrum. |

| Anticancer Activity | Related sulfonamides inhibit key cancer targets like PI3K/mTOR and BRD4.[4][5] | Could influence selectivity and potency against various cancer cell lines. |

Future research should focus on direct experimental validation of these postulated mechanisms for this compound. This would involve a comprehensive panel of in vitro and in vivo assays, including those detailed in this guide, to elucidate its precise biological targets and pharmacological effects.

References

-

Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed Central. [Link]

-

4-Fluorobenzenesulfonamide | CAS#:402-46-0. Chemsrc. [Link]

-

Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Ethyl-4-fluorobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and organic synthesis. Understanding its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and as a building block for more complex molecules. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive framework based on its structural analogue, N-Ethyl-p-toluenesulfonamide, and general principles of sulfonamide solubility. Furthermore, a detailed, field-proven protocol for the experimental determination of its solubility is provided to empower researchers in generating precise data for their specific applications.

Introduction to this compound and the Significance of its Solubility

This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial and anti-inflammatory drugs.[1] The introduction of a fluorine atom on the benzene ring and an ethyl group on the nitrogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and crystal packing, which in turn dictate its solubility.

The solubility of a compound is a critical parameter at nearly every stage of the drug development and chemical synthesis pipeline:

-

Process Chemistry: Solvent selection for synthesis and purification is dictated by the solubility of reactants, intermediates, and the final product.

-

Formulation Science: For a compound to be developed into a therapeutic agent, its solubility in various pharmaceutically acceptable solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.[2]

-

Analytical Chemistry: The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate solvents in which the analyte is fully soluble.

Theoretical Framework for Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, qualitative understanding. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Several factors influence the solubility of sulfonamides:

-

Molecular Structure: The presence of the polar sulfonyl group and the potential for hydrogen bonding via the N-H group contribute to its solubility in polar solvents. The aromatic ring and the ethyl group introduce lipophilic character, promoting solubility in less polar organic solvents.[2][3]

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are critical.[4] For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent solvents for sulfonamides.[5]

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[5] This relationship is described by the van't Hoff equation.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure together must be overcome by solute-solvent interactions for dissolution to occur.

A more quantitative prediction of solubility can be approached using concepts like the Hildebrand and Hansen solubility parameters, which relate the cohesive energy density of the solute and solvent.[6][7] A close match in these parameters suggests higher mutual solubility.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its close structural analog, N-Ethyl-p-toluenesulfonamide . The primary structural difference is the substitution of a methyl group with a fluorine atom on the benzene ring. Fluorine is more electronegative but has a similar size to a hydrogen atom, which can alter the electronic properties and crystal packing of the molecule.

For N-Ethyl-p-toluenesulfonamide, it is known to be soluble in polar organic solvents and sparingly soluble in water.[3][8] Studies on other sulfonamides have shown high solubility in solvents like DMSO and DMF, and moderate to good solubility in alcohols and acetone, with lower solubility in non-polar solvents like hexane.[5][9][10]

Based on this, the predicted solubility trend for this compound in common organic solvents is presented in Table 1. It is crucial to note that these are qualitative predictions intended to guide solvent selection for experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance favor the dissolution of the polar sulfonamide group.[5] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the solute, facilitating dissolution. Solubility may decrease with increasing alkyl chain length.[9] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Good balance of polarity to interact with the sulfonamide group without the strong hydrogen bonding of alcohols.[9] |

| Esters | Ethyl Acetate, Butyl Acetate | Low to Moderate | Lower polarity compared to alcohols and ketones, leading to reduced interaction with the polar functional groups of the solute.[5] |